1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

Description

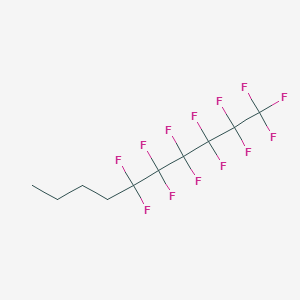

The compound 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane (molecular formula: C₁₆H₂₁F₁₃, average mass: 459.13 g/mol) is a partially fluorinated alkane with 13 fluorine atoms asymmetrically distributed across its 16-carbon backbone . It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by high thermal stability, chemical inertness, and hydrophobic/lipophobic properties. While the exact nomenclature may vary (e.g., "1-(Perfluorohexyl)decane" in ), its structural hallmark is the dense fluorination of the first six carbons, leaving the remaining hydrogen atoms on the distal chain .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVVMPBOVPRQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)4H, C10H9F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611905 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154478-86-1 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane can be synthesized through the fluorination of decane using elemental fluorine or other fluorinating agents. The process typically involves:

Direct Fluorination: This method uses elemental fluorine (F₂) in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The reaction is highly exothermic and requires careful control to prevent decomposition.

Electrochemical Fluorination: This method involves the electrolysis of decane in a solution of hydrogen fluoride (HF) and potassium fluoride (KF). The process is conducted at low temperatures and provides a controlled environment for fluorination.

Industrial Production Methods: Industrial production of this compound typically employs electrochemical fluorination due to its scalability and safety. The process involves:

- Electrolysis of decane in anhydrous HF.

- Use of nickel or steel electrodes.

- Application of a direct current to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction Reactions: Reduction can occur using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this is less common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as NaOH or KOH in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Strong reducing agents like LiAlH₄ in anhydrous ether.

Major Products:

Substitution Products: Depending on the nucleophile, products can include partially fluorinated alkanes or alcohols.

Reduction Products: Typically, partially fluorinated alkanes with fewer fluorine atoms.

Scientific Research Applications

Medical Applications

One of the prominent uses of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is in the development of blood substitutes. Perfluorocarbons (PFCs) have been studied for their ability to dissolve oxygen and carbon dioxide. Research indicates that PFC emulsions can enhance oxygen delivery in hypoxic conditions . The compound's low toxicity and metabolic inertness make it a candidate for further exploration in medical applications.

Environmental Studies

Fluorinated compounds are often examined for their environmental impact due to their persistence in nature. Studies have investigated the occurrence and use of highly fluorinated substances like this compound in various ecosystems. Understanding their behavior can inform regulations and remediation strategies for contaminated sites .

Industrial Applications

In industrial settings:

- Surface Coatings : The compound's low surface energy makes it ideal for use in coatings that require water and oil repellency.

- Aerospace : Its thermal stability is beneficial for applications in aerospace materials that must withstand extreme conditions.

Case Study 1: Blood Substitutes

Research conducted by Clark and Geyer highlighted the potential of perfluorochemical emulsions as blood substitutes. The study demonstrated that these emulsions could effectively carry oxygen in animal models under controlled conditions . This application underscores the importance of compounds like this compound in medical advancements.

Case Study 2: Environmental Impact Assessment

A study published by Posner et al. (2013) assessed the environmental presence of various perfluorinated compounds including 1,1,1,2,... Tridecafluorodecane. The findings indicated significant persistence in aquatic environments and raised concerns regarding bioaccumulation and toxicity to wildlife . These insights are critical for regulatory frameworks governing the use of such chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content leads to:

Hydrophobic and Oleophobic Effects: The compound repels water and oils, making it useful in coatings and surfactants.

Thermal Stability: The strong carbon-fluorine bonds provide resistance to thermal degradation.

Chemical Inertness: The compound is resistant to most chemical reactions, making it a stable solvent and additive.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and functional differences between 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane and analogous fluorinated alkanes:

Key Observations:

- Chain Length and Fluorination Pattern : The degree of fluorination and chain length significantly influence physical properties. For example, this compound (C₁₆) exhibits higher molecular weight and hydrophobicity compared to shorter-chain analogs like tridecafluorooctane (C₈) .

- Functional Groups : The presence of iodine (e.g., in 8-iodooctane derivatives) enables cross-coupling reactions, while double bonds (e.g., in pentadecene analogs) may enhance reactivity in polymerization or environmental degradation .

Physical and Chemical Properties

Notable Trends:

- Thermal Stability : Fluorinated compounds generally exhibit high boiling points due to strong C–F bonds. For instance, the propyl ether derivative of tridecafluorooctane boils at 186°C .

- Environmental Impact : Longer-chain compounds like Tridecafluorodecane persist in ecosystems, as evidenced by their detection in wildlife (roe deer) .

Research Findings and Environmental Considerations

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is a perfluorinated compound belonging to the class of fluoroalkanes. Its unique structure imparts distinct chemical properties that can influence its biological activity. This article explores the biological activity of this compound through various studies and data tables summarizing key findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms significantly alters the compound's polarity and hydrophobicity compared to its non-fluorinated counterparts.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, some studies have provided insights into its potential effects.

Antioxidant Activity

A study investigating various fluorinated compounds indicated that certain perfluorinated alkanes exhibit antioxidant properties. The antioxidant capacity was measured using DPPH radical scavenging assays. While specific data for tridecafluorodecane were not available in the literature reviewed , related compounds demonstrated significant antioxidant activity.

Antimicrobial Potential

The antimicrobial activity of fluorinated compounds has been documented. In particular:

- Fluoroalkanes : Certain fluoroalkanes have shown effectiveness against various bacterial strains. For instance:

While direct studies on this compound are sparse in this area as well , its structural similarity to other effective antimicrobial agents suggests it may possess similar properties.

Toxicological Profile

The toxicological assessment of perfluorinated compounds has raised concerns regarding their safety and environmental impact. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity levels for various n-alkanes and their fluorinated derivatives. For example:

- Chronic Exposure Risks : Long-term exposure assessments suggest potential risks associated with reproductive and developmental toxicity due to bioaccumulation in organisms .

Summary of Biological Activities

| Activity Type | Compound | Observed Effects |

|---|---|---|

| Antioxidant | Various Fluoroalkanes | Significant DPPH scavenging activity |

| Antimicrobial | Fluoroalkanes | Inhibition of E. coli and S. aureus |

| Acute Toxicity | n-Alkanes (including fluorinated) | Low toxicity levels reported |

| Chronic Exposure | Perfluorinated Compounds | Risks of reproductive toxicity |

Case Studies

- Case Study 1 : A comparative study on fluoroalkanes showed that compounds with a higher degree of fluorination exhibited increased antimicrobial effectiveness against Gram-positive bacteria.

- Case Study 2 : Research conducted on the environmental persistence of perfluorinated compounds highlighted their resistance to biodegradation and potential accumulation in living organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.